![molecular formula C24H25FN2O3 B2390641 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one CAS No. 898442-10-9](/img/structure/B2390641.png)

2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

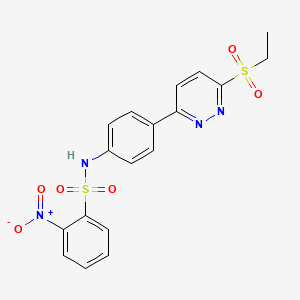

The compound contains several functional groups including a piperazine ring, a pyran ring with a ketone group, and a methoxy group. Piperazine rings are common in many pharmaceuticals due to their ability to improve the pharmacokinetic properties of a drug . The pyran ring is a six-membered heterocyclic ring, found in many natural products. The presence of a ketone group could make the compound reactive towards nucleophiles.

科学的研究の応用

Anticonvulsant Activity

A study by Aytemir, Septioğlu, and Çalış (2010) involved synthesizing derivatives of 4H-pyran-4-one, which are structurally related to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one. These compounds showed potential as anticonvulsants, exhibiting significant activity in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests without neurotoxicity Aytemir, Septioğlu, & Çalış, 2010.

Crystal Structure and Hydrogen Bonding

Ullah and Altaf (2014) investigated compounds structurally similar to this compound. Their research focused on the crystalline structure and X-ray diffraction, revealing significant hydrogen bonding, which could have implications for the compound's stability and interactions Ullah & Altaf, 2014.

Serotonergic Neurotransmission

Plenevaux et al. (2000) summarized research on a compound structurally related to this compound, which served as a 5-HT1A antagonist. This research is crucial for understanding serotonergic neurotransmission, with applications in positron emission tomography (PET) imaging for neurological studies Plenevaux et al., 2000.

Antimicrobial Activity

Another study by Aytemir, Çalış, and Özalp (2004) synthesized 4H-pyran-4-one derivatives for evaluating their anticonvulsant and antimicrobial activities. Their findings highlighted the potential of these compounds, including those similar to this compound, in combating various bacterial and fungal infections Aytemir, Çalış, & Özalp, 2004.

G Protein-Coupled Receptors

Möller et al. (2017) researched 1,4-Disubstituted aromatic piperazines, closely related to the chemical , for their interactions with aminergic G protein-coupled receptors. This study is pivotal for understanding how such compounds can modulate receptor activity, which has therapeutic implications Möller et al., 2017.

Alzheimer's Disease

Kepe et al. (2006) utilized a molecular imaging probe similar in structure to this compound for studying 5-HT(1A) receptors in Alzheimer's disease patients. This work highlights the compound's relevance in neurological research, particularly in understanding and diagnosing Alzheimer's disease Kepe et al., 2006.

作用機序

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Similar compounds have been shown to inhibit ents, with more selectivity towards ent2 than ent1 . This suggests that the compound may interact with these transporters, inhibiting their function and causing changes in nucleotide synthesis and adenosine regulation.

Biochemical Pathways

Given its potential role as an ent inhibitor, it may affect pathways related to nucleotide synthesis and adenosine regulation .

Result of Action

Similar compounds have been shown to inhibit ents, which could result in changes in nucleotide synthesis and adenosine regulation .

将来の方向性

生化学分析

Biochemical Properties

It is known that similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, leading to changes in their function .

Cellular Effects

It is likely that this compound influences cell function by interacting with various cellular processes . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, possibly due to its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3/c1-18-2-4-19(5-3-18)16-30-24-17-29-22(14-23(24)28)15-26-10-12-27(13-11-26)21-8-6-20(25)7-9-21/h2-9,14,17H,10-13,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMQVCLRNNECBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)

![1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B2390562.png)

![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)

![4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)

![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)

![N-[2-(4-chlorophenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2390572.png)

![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)

![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)